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Compound of Interest

Compound Name:
2-Iodohexafluoropropyl

Fluorosulfate

CAS No.: 77570-01-5

Cat. No.: B8478254

Get Quote

Executive Summary & Compound Identity
2-Iodohexafluoropropyl Fluorosulfate is a specialized fluorinated building block, typically

synthesized via the electrophilic addition of iodine fluorosulfate (

) to hexafluoropropene (HFP). It serves as a versatile intermediate for introducing both the
heptafluoroisopropyl group and the fluorosulfate (

) pharmacophore into bioactive molecules.

IUPAC Name: 1,1,1,2,3,3-hexafluoro-2-iodopropan-3-yl fluorosulfate (Isomer dependent on

synthesis; typically the anti-Markovnikov adduct of

to HFP results in the terminal iodide, but "2-iodo" implies the regioisomer:

).

Molecular Formula:
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Molecular Weight: ~379.98 g/mol

Key Utility: Simultaneous introduction of fluoroalkyl and latent electrophilic sulfur(VI) centers.

Structural Context
Unlike standard perfluoroalkyl iodides (e.g.,

), this compound possesses a reactive fluorosulfate ester, making it susceptible to hydrolysis if
not handled under anhydrous conditions. Its GC-MS behavior is defined by the heavy iodine
atom and the polar sulfonyl group.

GC-MS Retention Behavior
Since absolute retention times (RT) vary by column age, flow rate, and temperature ramp, this

guide provides Relative Retention Indices (RRI) and a Bracketing Protocol using commercially

available standards.

Predicted Physicochemical Profile
Boiling Point (Est.): 110 °C – 120 °C

Basis: Comparable to 1,2-diiodoperfluoroethane (BP 112°C) and Perfluorohexyl iodide (BP

117°C). The polar

group increases retention on semi-polar columns compared to perfluoroalkanes.

Polarity: Moderate. The sulfonyl group introduces dipole interactions absent in pure

perfluoroalkyl iodides.

Comparative Retention Table (Standard DB-5MS
Column)
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Compound Structure Boiling Point
Est. Retention
Order

Elution
Window
(Relative)

Perfluorobutyl

Iodide
67 °C 1 Early

Perfluoroallyl

Fluorosulfate
~60-70 °C 2 Early-Mid

2-

Iodohexafluoropr

opyl

Fluorosulfate

~115 °C 3 Mid-Eluting

Perfluorohexyl

Iodide
117 °C 4

Co-eluting / Late

Mid

Diiodoperfluoropr

opane
~120 °C 5 Late

Analyst Note: On a non-polar column (DB-1, DB-5), the target compound will elute very close to

Perfluorohexyl iodide (

). On a polar column (DB-Wax), the fluorosulfate group will cause it to retain

significantly longer, separating it from the non-polar perfluoroalkyl iodides.

Mass Spectrometry Fragmentation (EI Source)
Identification relies on detecting the specific loss of the iodine atom and the fluorosulfate group.

The molecular ion (

) is often weak or absent in Electron Impact (EI) ionization due to the weak C-I bond.

Diagnostic Ions[1]
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m/z
Fragment
Assignment

Origin / Mechanism Intensity

253
Loss of Iodine

(Primary cleavage)
High (Base Peak)

297
Loss of Fluorosulfate

group
Moderate

177
Terminal fragment (if

Iodine is terminal)
Moderate

83 Fluorosulfate cation High

69 Perfluoromethyl group High

127 Iodine cation Moderate

Self-Validating Identification Logic
Check for m/z 127 (

): Confirms presence of Iodine.

Check for m/z 83 (

): Confirms presence of Fluorosulfate.

Calculate Difference: If the mass difference between the highest mass cluster and m/z 253 is

127, the Iodine loss is confirmed.

Experimental Protocols
Protocol A: GC-MS Method Parameters

Inlet: Splitless (200 °C). Note: Avoid excessive inlet temperatures (>250°C) to prevent

thermal decomposition of the C-I bond.

Column: Agilent J&W DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
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Oven Program:

Hold at 40 °C for 2 min (Solvent Delay).

Ramp 10 °C/min to 150 °C.

Ramp 25 °C/min to 250 °C.

Hold 2 min.

MS Source: 230 °C, EI mode (70 eV).

Protocol B: Synthesis Monitoring (Reaction Workflow)
This workflow validates the conversion of Hexafluoropropene (HFP) to the target adduct.

Start: HFP Gas + IOSO2F Reaction Vessel
(-20°C to 25°C)

Aliquot Sampling
(Quench in cold ether)t = 1h, 4h, 12h GC-MS Injection

Check Peak Area Ratio
(Target vs. Byproducts)

Incomplete

Distillation
(Collect fraction ~115°C)Conversion >95%

Byproduct: C3F6I2
(Late Eluter)

Detect

Click to download full resolution via product page

Figure 1: Reaction monitoring workflow for the synthesis of 2-Iodohexafluoropropyl
Fluorosulfate.

Alternatives Comparison
When selecting a reagent for fluoroalkylation or SuFEx chemistry, consider these alternatives:
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Feature
2-

Iodohexafluoropropyl

Fluorosulfate

Heptafluoroisopropyl

Iodide (

)

Perfluoroallyl

Fluorosulfate

Reactivity

Bifunctional:

Electrophilic (SuFEx)

+ Radical source (C-I)

Monofunctional:

Radical source only

Bifunctional: Michael

acceptor + SuFEx

Stability
Moderate (Sensitive to

moisture)
High (Stable liquid)

Moderate

(Polymerizes)

GC Elution
Mid-range (~115 °C

BP)
Early (~40 °C BP) Early (~60 °C BP)

Use Case

Linking fluoropolymers

to proteins; Dual-

tagging

Simple fluoroalkylation
Cross-linking

monomers
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b8478254?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8478254?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

